2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a methyl(phenyl)sulfamoyl group at the para position. The sulfamoyl group (R-SO₂-NR₂) is a critical pharmacophore, often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral effects .
Properties
IUPAC Name |
2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(15-6-3-2-4-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-5-9-18(17)30-22/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQQCOVVCLXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ primarily in substituents on the sulfamoyl and carboxamide groups, which influence physicochemical properties and biological activity. Key examples include:
*Inferred from structural similarity to mitofusin agonists in and logP trends.
- Substituent Impact: Sulfamoyl Group: Replacement of methyl(phenyl) with cyclohexyl(methyl) (G839-0106) increases hydrophobicity (logP 3.67 vs. The methoxy group in the third compound reduces logP (~2.5), improving aqueous solubility . Carboxamide Modification: N-methylation (G839-0106) may reduce metabolic degradation compared to the unmethylated target compound .
Physicochemical and Pharmacokinetic Trends
- logP and Solubility : The target compound’s logP (~3.7) suggests moderate lipophilicity, balancing membrane permeability and solubility. G839-0106’s higher logP (3.67) may favor CNS penetration, while the methoxy analogue’s lower logP (~2.5) enhances solubility for oral delivery .
- Polar Surface Area (PSA) : Estimated PSA for the target is ~80–90 Ų (similar to G839-0106’s 80.9 Ų), indicating moderate blood-brain barrier permeability .
Biological Activity
The compound 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS Number: 893099-26-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and biological activities, particularly focusing on antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.6 g/mol . The structure features a cyclopenta[b]thiophene core, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S2 |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 893099-26-8 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines and sulfonamides under controlled conditions to ensure high yield and purity. The use of various spectroscopic techniques such as NMR and IR spectroscopy confirms the successful formation of the desired product.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits moderate to good antibacterial activity against various pathogens:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
In vitro tests have shown that the compound can inhibit bacterial growth effectively, with zones of inhibition comparable to standard antibiotics.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the sulfamoyl group is believed to enhance its interaction with bacterial enzymes.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation Against Fungal Strains :
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to our target compound:
Research Findings
Recent findings suggest that compounds containing the cyclopenta[b]thiophene moiety may also exhibit other pharmacological activities such as anti-inflammatory and anticancer effects. This opens avenues for further research into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
